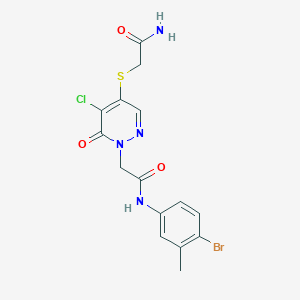

2,6-Dimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Poly(2,6-dimethyl-1,4-phenylene ether) (PPE) is a polymer discovered in 1959 . It’s widely used in many industrial applications such as computer housings, television housings, keyboard frames, and interface boxes due to its excellent hydrolytic stability and chemical resistance .

Synthesis Analysis

The oxidative suspension polymerization of 2,6-dimethyl phenol (DMP) to PPE was performed with the use of an emulsifier in a water–chloroform biphasic medium . The effects of DMP/catalyst mole ratio, ligands, emulsifiers, and 2,4,6-trimethyl phenol on polymerization were investigated in terms of molecular weight and yield .

Molecular Structure Analysis

The major product, PPE, is formed via C–O coupling and the minor product, 4-(3,5-dimethyl-4-oxo-2,5-cyclohexadienylidene)-2,6-dimethyl-2,5-cyclohexadienone (DPQ), is formed via C–C coupling at less than 5% under proper polymerization conditions .

Physical And Chemical Properties Analysis

PPE exhibits poor processability since it degrades before it softens . For this reason, PPE is used in the form of polymer blends, so-called m-PPE, and it is usually blended with high impact polystyrene (HIPS) .

Aplicaciones Científicas De Investigación

Enzymatic Selectivity

Research by Sobolev et al. (2002) explored the enzymatic selectivity of derivatives of 1,4-dihydropyridine, closely related to 2,6-Dimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one. They found that certain ester derivatives exhibit high enantioselectivity when hydrolyzed by Candida rugosa lipase, which could be significant in chiral synthesis applications (Sobolev et al., 2002).

Synthesis of Chiral Compounds

Chen Si-haia (2011) conducted research on the asymmetric synthesis of a compound structurally similar to this compound, demonstrating the potential of such compounds in asymmetric synthesis, a key aspect in pharmaceuticals (Chen Si-haia, 2011).

Anticancer Activity

Gomha et al. (2020) investigated a series of 1,4-dihydropyridine derivatives for their anticancer activity, highlighting the potential therapeutic applications of compounds related to this compound (Gomha et al., 2020).

Isotopic Effects in Chemistry

Pesyan's (2011) work on isotopic effects on tautomeric behaviors of phenyl-substituted compounds, including 2,6-dimethylphenoxy derivatives, provides insight into the physicochemical properties of related compounds (Pesyan, 2011).

Catalysis Research

Valdebenito et al. (2009) examined acetamidine complexes, including 2,6-dimethyl-phenyl derivatives, for their role as catalysts in polymerization, indicating the utility of similar compounds in catalytic processes (Valdebenito et al., 2009).

Crystallography and Electrochemistry

Anand et al. (2021) studied the stereochemical and structural properties of piperidin-4-one derivatives, close relatives of this compound, offering insights into their crystal structures and electrochemical behaviors (Anand et al., 2021).

Propiedades

IUPAC Name |

2,6-dimethyl-1-(4-propan-2-ylphenyl)-6,7-dihydro-5H-indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-12(2)15-5-7-16(8-6-15)20-14(4)11-17-18(20)9-13(3)10-19(17)21/h5-8,11-13H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVUPPANHSMATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(N2C3=CC=C(C=C3)C(C)C)C)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)

![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-oxo-1H-quinoline-4-carboxylate](/img/structure/B2419027.png)

![4-((2-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2419029.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide](/img/structure/B2419031.png)

![8-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2419034.png)

![Tert-butyl 2-methylspiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2419035.png)

![7-(4-isobutyrylpiperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419037.png)